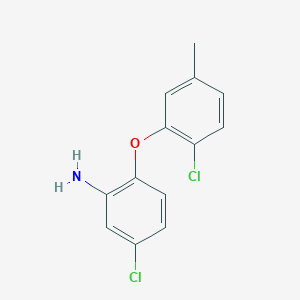

5-Chloro-2-(2-chloro-5-methylphenoxy)aniline

Description

Contextualization within Halogenated Aromatic Amine and Aryl Ether Chemistry

5-Chloro-2-(2-chloro-5-methylphenoxy)aniline is structurally defined by two key functional groups: a halogenated aromatic amine and an aryl ether. Halogenated aromatic amines are a class of compounds where one or more hydrogen atoms on an aromatic amine are replaced by halogen atoms. rsc.orgacs.org These compounds are often used as intermediates in the synthesis of dyes, pharmaceuticals, and agricultural chemicals. google.com The presence of halogen atoms can significantly influence the electronic properties and reactivity of the aromatic ring. ncert.nic.in

Aryl ethers are characterized by an oxygen atom connected to two aryl groups. fiveable.me This linkage is a key structural element in many natural products and synthetic compounds with important biological and material properties. dntb.gov.uathieme-connect.de The synthesis of aryl ethers can be challenging, often requiring specific catalytic systems to facilitate their formation. thieme-connect.deresearchgate.net

The combination of these two functionalities in this compound results in a molecule with a unique set of properties, making it a subject of interest for further investigation.

Significance of the Phenoxyaniline (B8288346) Scaffold in Advanced Organic Synthesis and Materials Science

The core structure of this compound is the phenoxyaniline scaffold. Phenoxyaniline and its derivatives are recognized for their utility as versatile building blocks in organic synthesis. google.combldpharm.comgoogle.com They serve as precursors for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. guidechem.comsigmaaldrich.com The 2-phenoxyaniline (B124666) moiety, in particular, is a key intermediate in the production of certain non-steroidal anti-inflammatory drugs. google.com

In the realm of materials science, the phenoxyaniline scaffold is incorporated into polymers and other materials to impart specific properties such as thermal stability, and electronic and optical characteristics. chemscene.comnih.gov The rigid structure of the phenoxyaniline unit can contribute to the formation of ordered molecular assemblies, which is advantageous for applications in electronics and photonics. nih.gov The specific substitutions on the phenoxyaniline core of this compound, namely the chloro and methyl groups, can be expected to further modulate these properties.

Overview of Current Academic Research Trajectories and Key Challenges

Current academic research involving structures related to this compound is focused on several key areas. A primary trajectory is the development of novel synthetic methodologies for the efficient and selective construction of substituted phenoxyaniline derivatives. nih.gov This includes the exploration of new catalysts and reaction conditions to overcome the challenges associated with the formation of the diaryl ether bond and the selective halogenation of the aromatic rings. researchgate.netacs.org

Another significant research direction is the investigation of the biological activities of new phenoxyaniline derivatives. Researchers are exploring their potential as anticancer, antiviral, and anti-inflammatory agents. nih.govchemicalbook.com The goal is to understand the structure-activity relationships and to design new compounds with improved efficacy and selectivity.

Key challenges in this field include the often harsh reaction conditions required for the synthesis of diaryl ethers and the potential for the formation of unwanted side products. dntb.gov.uagoogle.com Furthermore, a deeper understanding of the toxicological profiles of halogenated aromatic compounds is necessary to ensure their safe handling and application. nih.gov The development of greener and more sustainable synthetic routes is also a major focus of ongoing research. thieme-connect.de

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(2-chloro-5-methylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c1-8-2-4-10(15)13(6-8)17-12-5-3-9(14)7-11(12)16/h2-7H,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPSQIXOVJCWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301237027 | |

| Record name | 5-Chloro-2-(2-chloro-5-methylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946715-06-6 | |

| Record name | 5-Chloro-2-(2-chloro-5-methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(2-chloro-5-methylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Chloro 2 2 Chloro 5 Methylphenoxy Aniline

Retrosynthetic Analysis of the 5-Chloro-2-(2-chloro-5-methylphenoxy)aniline Framework

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.comresearchgate.net The analysis for this compound identifies two primary disconnections: the C-N bond of the aniline (B41778) and the C-O bond of the diaryl ether.

Disconnection of the Amine Group (C-N bond): The most logical retrosynthetic step is the reduction of a nitro group to an amine. This is a common and high-yielding transformation. This leads to the precursor molecule, 5-Chloro-2-(2-chloro-5-methylphenoxy)nitrobenzene.

Disconnection of the Diaryl Ether Linkage (C-O bond): The diaryl ether bond can be disconnected to reveal two key aromatic precursors. This disconnection suggests a nucleophilic aromatic substitution (SNAr) reaction. Two possible routes emerge from this disconnection:

Route A: Reaction between a phenoxide (from 2-chloro-5-methylphenol) and an activated nitroaromatic ring (1,2-dichloro-4-nitrobenzene or 2,4-dichloronitrobenzene).

Route B: Reaction between a nitrophenoxide (from 5-chloro-2-nitrophenol) and a chlorinated toluene (B28343) derivative.

Route A is generally more feasible as the nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a chlorine atom. Therefore, the key building blocks are identified as 2,4-dichloronitrobenzene (B57281) and 2-chloro-5-methylphenol (B42318).

Preparation of Precursor Substituted Nitroaromatic Compounds

The successful synthesis of the target aniline is contingent on the efficient preparation of its nitroaromatic precursor. This section details the synthesis of this key intermediate and its constituent building blocks.

The synthesis of the diaryl ether nitro-precursor, 5-Chloro-2-(2-chloro-5-methylphenoxy)nitrobenzene, is typically achieved via a nucleophilic aromatic substitution reaction, often an Ullmann-type condensation or a base-mediated SNAr reaction. The reaction involves coupling an activated halo-nitroaromatic compound with a substituted phenol (B47542).

In a representative synthesis, 2-chloro-5-methylphenol is treated with a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to generate the corresponding phenoxide ion. This nucleophile then attacks an electron-deficient aromatic ring, such as 2,4-dichloronitrobenzene. The nitro group in the ortho and para positions activates the chlorine atoms for displacement. The chlorine at the 2-position is preferentially substituted due to the strong activation from the adjacent nitro group.

Reaction Scheme: 2,4-Dichloronitrobenzene + 2-Chloro-5-methylphenol → 5-Chloro-2-(2-chloro-5-methylphenoxy)nitrobenzene

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |

| 2,4-Dichloronitrobenzene | 2-Chloro-5-methylphenol | K2CO3 | DMF | 100-150 |

| 2,4-Dichloronitrobenzene | 2-Chloro-5-methylphenol | NaOH | DMSO | 80-120 |

| 2,4-Dichloronitrobenzene | 2-Chloro-5-methylphenol | Cs2CO3 | Toluene | 110 |

| This interactive table outlines typical conditions for the synthesis of the nitroaromatic precursor. |

The building blocks for the diaryl ether synthesis are themselves products of specific synthetic pathways.

Synthesis of Halogenated Phenols: Substituted phenols like 2-chloro-5-methylphenol can be prepared through various methods, including:

Chlorination of m-cresol: Direct chlorination of 3-methylphenol (m-cresol) can yield a mixture of chlorinated isomers, from which 2-chloro-5-methylphenol can be separated.

Diazotization of Chloro-toluidines: Starting from 2-chloro-5-methylaniline, a Sandmeyer-type reaction involving diazotization followed by hydrolysis can yield the desired phenol.

Synthesis of Halogenated Nitrobenzenes: 2,4-Dichloronitrobenzene is a key starting material. It is typically synthesized by the nitration of 1,3-dichlorobenzene (B1664543) (m-dichlorobenzene). chemicalbook.com The reaction uses a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.comgoogle.com

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| m-Dichlorobenzene | HNO3, H2SO4 | 35-45 °C, 1 hr | 2,4-Dichloronitrobenzene | ~91 |

| This table summarizes the synthesis of a key halogenated nitrobenzene (B124822) precursor. chemicalbook.com |

Formation of the Diarylether Linkage

The formation of the C-O-C bond between the two aromatic rings is the cornerstone of this synthesis. Nucleophilic aromatic substitution is the predominant strategy for this transformation. fishersci.se

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. nih.gov For this reaction to proceed efficiently, the aromatic ring being attacked must be activated by electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. nih.gov

The reaction between the sodium or potassium salt of 2-chloro-5-methylphenol and 2,4-dichloronitrobenzene in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures furnishes the diaryl ether. rsc.org The choice of solvent is crucial, as polar aprotic solvents effectively solvate the cation of the phenoxide salt, increasing the nucleophilicity of the phenoxide oxygen. rsc.org

Reduction of Nitro Precursors to the Aniline Moiety

The final step in the synthesis of this compound is the reduction of the nitro group on the precursor diaryl ether. This is a well-established and reliable transformation in organic synthesis. youtube.com

A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule and the desired reaction conditions.

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. It is a clean and efficient method, often providing high yields of the corresponding aniline.

Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). youtube.com The reaction proceeds via a series of single-electron transfers from the metal.

Transfer Hydrogenation: This method uses a source of hydrogen other than H2 gas. Common hydrogen donors include hydrazine (B178648) (N2H4), ammonium (B1175870) formate (B1220265), or cyclohexene, used in conjunction with a catalyst like Pd/C. chemicalbook.com

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2) can also be used, particularly when milder conditions are required to avoid the reduction of other sensitive functional groups.

| Reducing Agent/System | Solvent | Conditions | Advantages | Disadvantages |

| H2 / Pd-C | Ethanol (B145695), Ethyl Acetate | RT, 1-4 atm H2 | Clean, high yield, simple workup | Requires specialized hydrogenation equipment |

| Fe / HCl | Ethanol / H2O | Reflux | Inexpensive, effective | Stoichiometric metal waste, acidic conditions |

| SnCl2·2H2O / HCl | Ethanol | Reflux | Good for substrates with reducible groups | Stoichiometric tin waste |

| Na2S2O4 | H2O / Methanol | Reflux | Mild conditions | Can be less efficient for some substrates |

| Gallium Metal | Acidic Ethanol | Sonication | Homogeneous workup, rapid | Gallium is a less common reagent |

| This interactive table compares common methods for the reduction of aromatic nitro compounds to anilines. tandfonline.com |

The choice of method will depend on the scale of the reaction, cost considerations, and the chemical compatibility of the substrate. For the synthesis of this compound, catalytic hydrogenation or the Fe/HCl system would be highly effective.

Catalytic Hydrogenation Techniques (e.g., using ammonium formate with noble metal catalysts)

Catalytic transfer hydrogenation (CTH) stands out as a mild, efficient, and selective method for the reduction of aromatic nitro compounds. researchgate.netutrgv.edu This technique avoids the use of high-pressure hydrogen gas, instead employing a hydrogen donor in the presence of a metal catalyst. utrgv.edu Ammonium formate is a widely used and effective hydrogen donor for this purpose, often paired with noble metal catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C). researchgate.netnih.gov

The reaction proceeds via the decomposition of ammonium formate on the catalyst surface to generate hydrogen, carbon dioxide, and ammonia. nih.gov This in situ generation of hydrogen allows for the reaction to be carried out under milder conditions. A significant advantage of using CTH with ammonium formate is its high chemoselectivity; it effectively reduces nitro groups while leaving sensitive functionalities such as halogens, carbonyls, nitriles, and ether linkages intact. researchgate.netresearchgate.net This makes it an ideal method for the final step in the synthesis of this compound from its nitro intermediate. Studies have shown that platinum on carbon can be a highly effective catalyst for this transformation, with ammonium formate being a more efficient hydrogen donor than formic acid. researchgate.netresearchgate.net

| Catalyst | Hydrogen Donor | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | Ammonium Formate | Ethanol/Methanol | Reflux | Fast reaction, high yield, versatile | utrgv.edu |

| 5% Pt/C | Ammonium Formate | Methanol | Room Temp. to Reflux | High selectivity, no hydrogenolysis of halogens | researchgate.netresearchgate.net |

| Raney Nickel | Ammonium Formate | Ethanol | Reflux | Can also hydrogenate alkenes | utrgv.edu |

| Palladium on Carbon | Formic Acid | Various | Mild Conditions | Used in selective reductions | frontiersin.org |

Chemoselective Reduction Strategies in the Presence of Halogen Substituents and Ether Linkages

The presence of two aryl chloride moieties and a diaryl ether linkage in the target molecule necessitates highly chemoselective reduction methods to prevent unwanted side reactions like hydrodehalogenation or ether cleavage.

Several strategies have been developed to achieve this selectivity:

Sulfided Platinum Catalysts: Commercially available sulfided platinum catalysts have demonstrated excellent performance in the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. nih.gov These catalysts operate at low temperatures and pressures, effectively minimizing the cleavage of carbon-halogen bonds. nih.gov

Iron-Based Systems: Reduction using iron powder in an acidic medium is a classic and cost-effective method for converting nitroarenes to anilines. wikipedia.org Modern variations, such as using an Fe/CaCl₂ system, offer excellent functional group tolerance, preserving halides, carbonyls, and esters. organic-chemistry.org The use of commercial-grade carbonyl iron powder in water has been highlighted as a particularly mild, safe, and environmentally friendly option. organic-chemistry.org These methods are advantageous due to their simple procedures and high tolerance for sensitive groups. researchgate.net

Metal-Free Reductions: Emerging metal-free reduction methods offer another layer of selectivity. Reagents like tetrahydroxydiboron (B82485) have been used to reduce aromatic nitro compounds with high functional group tolerance in aqueous media. organic-chemistry.org

| Reagent/Catalyst | Key Features | Functional Groups Tolerated | Reference |

|---|---|---|---|

| Sulfided Pt/C | Minimizes hydrodehalogenation | Aryl Halides | nih.gov |

| Fe Powder | Cost-effective, high tolerance for sensitive groups | Halides, Carbonyls, Nitriles, Esters | researchgate.net |

| Fe/CaCl₂ | Efficient transfer hydrogenation system | Halides, Carbonyls, Aldehydes, Esters | organic-chemistry.org |

| Tetrahydroxydiboron | Metal-free, mild conditions, aqueous solvent | Vinyl, Ethynyl, Carbonyl | organic-chemistry.org |

| Fe₃O₄-MWCNTs@PEI-Ag | Magnetically recoverable, reusable catalyst | Other reducible functionalities | rsc.org |

Exploration of Alternative and Emerging Synthetic Routes

Beyond the standard reduction of a nitro precursor, modern organic synthesis offers alternative strategies for constructing the this compound scaffold.

Direct Functionalization Approaches on Pre-formed Scaffolds

These strategies involve building the molecule by forming the key diaryl ether bond on a pre-existing, functionalized aromatic ring. This approach often relies on transition-metal-catalyzed cross-coupling reactions.

A plausible route would involve the coupling of a substituted phenol with a substituted aryl halide. For instance, 5-chloro-2-aminophenol could be coupled with 1,2-dichloro-4-methylbenzene. Modern methods for diaryl ether synthesis that could be applied here include:

Copper- or Nickel-Catalyzed Coupling: Nickel-catalyzed cross-coupling reactions can form diaryl ethers by reacting phenols with aryl halides bearing electron-withdrawing groups. researchgate.net

Oxidative Cross-Coupling: An innovative approach involves the direct conversion of renewable resources like lignin (B12514952) into functionalized diaryl ethers. nih.govnih.gov This is achieved through a copper-catalyzed oxidative cross-coupling with aryl boronic acids, which traps reactive phenolic intermediates as stable diaryl ether products. nih.govnih.govswitt.ch

Hypervalent Iodine Chemistry: A strategy using hypervalent iodine reagents can directly functionalize arenes into diaryliodonium salts, which can then undergo a C-O coupling reaction to produce diaryl ethers. acs.org

These methods provide powerful alternatives for constructing the C-O-C linkage central to the target molecule's structure.

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient approach to generating molecular complexity. researchgate.net Several MCRs have been developed for the synthesis of substituted anilines from simple, often acyclic, precursors. rsc.orgrsc.org

For example, a metal- and additive-free method has been reported for synthesizing meta-substituted anilines from substituted methylvinyl ketones, N-acylpyridinium salts, and various amines. rsc.org Another green, one-step MCR uses an aldehyde, a cyclohexenone derivative, and an amine to afford N-substituted anilines. acs.orgbeilstein-journals.org While a direct MCR to produce a complex structure like this compound has not been specifically reported, these methodologies offer a powerful tool for creating libraries of structurally diverse anilines. rsc.org The principles of MCRs could potentially be adapted by designing starting materials that already contain the necessary chloro, methyl, and phenoxy fragments, which could then be assembled in a convergent and atom-economical fashion.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 2 Chloro 5 Methylphenoxy Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary determinant of its reactivity, influencing its basicity, nucleophilicity, and susceptibility to electrophilic attack on the aromatic ring.

The basicity of the amino group in 5-Chloro-2-(2-chloro-5-methylphenoxy)aniline is significantly influenced by the electronic effects of the substituents on the aromatic ring. The nitrogen's lone pair of electrons, responsible for its basic and nucleophilic character, is delocalized into the benzene (B151609) ring through resonance. chemistrysteps.com This delocalization reduces the availability of the lone pair to accept a proton, rendering aniline significantly less basic than aliphatic amines. chemistrysteps.com

The nucleophilicity of the aniline nitrogen is also governed by these electronic factors. A higher electron density on the nitrogen atom correlates with increased nucleophilicity. quora.com Therefore, the interplay of the electron-withdrawing chloro group and the potentially electron-donating phenoxy group will determine the nucleophilic character of the amino group in substitution reactions. quora.com

A quantitative examination of the nucleophilicity of various para-substituted anilines has been conducted to establish structure-reactivity relationships. researchgate.net These studies provide a framework for predicting the nucleophilic strength of the aniline moiety in this compound.

Table 1: Nucleophilicity Parameters of Substituted Anilines

| Substituent (X) at para-position | Nucleophilicity Parameter (N) | Nucleophile-Specific Parameter (sN) |

|---|---|---|

| OH | 1.3 | 0.9 |

| OMe | 1.2 | 0.9 |

| Me | 1.1 | 0.8 |

| H | 0.9 | 0.8 |

| Cl | 0.7 | 0.8 |

| CN | 0.6 | 0.8 |

Data derived from kinetic studies of reactions with reference electrophiles. researchgate.net

The aniline ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group (-NH2). byjus.com This group directs incoming electrophiles to the ortho and para positions by stabilizing the corresponding cationic intermediates (arenium ions) through resonance. wikipedia.org In the case of this compound, the directing effects of the substituents on the aniline ring must be considered to predict the regioselectivity of EAS reactions.

The amino group is a powerful ortho, para-director. byjus.com The phenoxy group at the 2-position is also an ortho, para-director, further activating these positions. youtube.comaakash.ac.in The chloro group at the 5-position is a deactivating group but is also an ortho, para-director. organicchemistrytutor.com Therefore, the positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic attack. Specifically, the C4 and C6 positions are activated by the amino group. The C4 position is also para to the phenoxy group, and the C6 position is ortho to the amino group. The chloro group at C5 will sterically hinder attack at the C4 and C6 positions to some extent. The interplay of these electronic and steric factors will determine the precise outcome of electrophilic substitution reactions such as halogenation, nitration, and sulfonation. However, direct nitration of anilines can be problematic as the amino group can be protonated in the acidic reaction medium, forming an anilinium ion which is a meta-director. byjus.com

The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a competent nucleophile for reactions with acylating and alkylating agents. Acylation of the amino group, for instance with acetic anhydride, is a common transformation for anilines. byjus.com This reaction forms an amide, which can serve as a protecting group for the amine functionality. libretexts.org The resulting acetanilide (B955) is less activated towards electrophilic aromatic substitution than the parent aniline, which can be advantageous in controlling the regioselectivity of subsequent reactions.

Alkylation of the amino group can also be achieved using various alkylating agents. However, polyalkylation can be a competing side reaction. le.ac.uk The reactivity of the amino group in these reactions is influenced by the steric hindrance around the nitrogen atom and the electronic properties of the aromatic ring. The presence of the bulky phenoxy group at the ortho position in this compound might sterically hinder the approach of bulky acylating or alkylating agents.

Reactivity at the Halogenated Aromatic Positions

The two chloro-substituted phenyl rings in this compound offer additional sites for chemical modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the replacement of the chlorine atoms, particularly if the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the halogen. libretexts.org In this compound, neither of the chlorinated rings is strongly activated towards classical SNAr by appropriately positioned nitro or cyano groups. However, SNAr can still occur under forcing conditions of high temperature and pressure, or with very strong nucleophiles. pressbooks.pub

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. Without strong electron-withdrawing groups, the activation energy for the formation of the Meisenheimer complex is high, making the reaction sluggish. libretexts.org Nevertheless, studies on polychlorinated biphenyls and related compounds have shown that nucleophilic substitution of chlorine atoms can be achieved. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a versatile approach to functionalize the chlorinated aromatic rings of this compound. wikipedia.org

The Suzuki-Miyaura coupling reaction, which couples an aryl halide with an organoboron reagent, is a highly effective method for forming new C-C bonds. harvard.edu This reaction has been successfully applied to the diversification of polychlorinated pharmaceuticals, demonstrating its utility for complex molecules. nih.gov The reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. The reactivity of the aryl chloride in the Suzuki coupling is generally lower than that of the corresponding bromide or iodide, often requiring more specialized catalyst systems. rsc.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Chloride | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Chlorobenzene | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Dioxane/Water | 100 | 95 |

| 4-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | K3PO4 | t-BuOH | 100 | 98 |

| 2-Chloropyridine | Thiophene-2-boronic acid | PdCl2(dppf) | - | K2CO3 | DME/Water | 80 | 92 |

Data compiled from various sources illustrating typical reaction conditions. nih.govrsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a direct route to synthesize substituted anilines and other nitrogen-containing aromatic compounds. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. rug.nl The development of sophisticated phosphine ligands has greatly expanded the scope of the Buchwald-Hartwig amination to include less reactive aryl chlorides. rsc.org This methodology could be employed to replace the chlorine atoms of this compound with various primary or secondary amines, further diversifying the molecular structure. wikipedia.org

Stability and Transformation Pathways of the Ether Linkage

The diaryl ether linkage in this compound is a point of potential chemical transformation. Generally, diaryl ethers are known for their relative stability due to the strength of the C-O bond. However, this linkage can undergo cleavage under specific and often harsh reaction conditions. The stability of this bond is influenced by the electronic nature of the substituents on the aromatic rings.

In the case of this compound, the presence of electron-withdrawing chloro groups can influence the electron density around the ether oxygen, potentially affecting its reactivity. Transformation pathways for diaryl ethers typically involve nucleophilic or electrophilic attack. For instance, cleavage of the ether bond can be achieved through reactions with strong nucleophiles or under reductive conditions. A patent describing the preparation of the related compound 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767) mentions that halogen-substituted aminoaryl ethers are susceptible to hydrogenolysis side reactions, which can involve both dehalogenation and cleavage of the C-O-C ether bond. google.com

The transformation of the ether linkage can also be a critical step in the synthesis of other valuable chemical intermediates. The precise conditions required for the cleavage or transformation of the ether bond in this compound would depend on the specific reagents and reaction conditions employed.

Kinetic and Thermodynamic Aspects of Key Reactions

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its reactivity and for optimizing synthetic procedures. The electronic effects of the substituents on the aniline ring play a significant role in determining the rates and mechanisms of its reactions.

Hammett Correlation Analyses and Substituent Effects on Reactivity

In reactions where the aniline nitrogen acts as a nucleophile, the presence of the electron-withdrawing chloro group is expected to decrease its reactivity compared to unsubstituted aniline. Conversely, the electron-donating character of the phenoxy group might partially offset this effect. The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). A negative ρ value indicates that the reaction is favored by electron-donating groups, while a positive ρ value signifies that electron-withdrawing groups accelerate the reaction. For nucleophilic substitution reactions of substituted anilines with 2-chloro-5-nitropyridine (B43025) in DMSO and DMF, negative ρ values were obtained, indicating that electron-donating groups on the aniline ring increase the reaction rate. researchgate.net Similarly, kinetic and mechanistic studies of the reactions of substituted anilines with chloramine (B81541) T also yielded a negative reaction constant (ρ = -0.976), supporting the notion that electron-donating substituents enhance the reactivity of the aniline. rsc.org

Illustrative Hammett Data for Reactions of Substituted Anilines

| Substituent (X) in X-C₆H₄NH₂ | σ Value | Relative Rate (k/k₀) (Hypothetical) |

|---|---|---|

| -OCH₃ (para) | -0.27 | 5.8 |

| -CH₃ (para) | -0.17 | 3.2 |

| -H | 0.00 | 1.0 |

| -Cl (para) | 0.23 | 0.3 |

| -NO₂ (para) | 0.78 | 0.01 |

This table provides hypothetical relative rate data for a typical nucleophilic reaction of substituted anilines to illustrate the principles of Hammett correlation. The actual rates for this compound would need to be determined experimentally.

Solvent Effects on Reaction Rates and Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For reactions involving polar or charged intermediates and transition states, polar solvents are generally favored. The reactivity of anilines is known to be significantly influenced by the solvent environment.

In nucleophilic substitution reactions, the nature of the solvent can affect the solvation of the reactants, intermediates, and transition states. For instance, in the reaction of substituted anilines with 2-chloro-5-nitropyridine, the reaction rates were found to be different in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), highlighting the role of the solvent. researchgate.net Kinetic studies of the reaction between 2-chloro-3,5-dinitropyridine (B146277) and aniline in mixed solvent systems have also been conducted to analyze the influence of the solvent on the reaction kinetics. bau.edu.lb The polarity, hydrogen bonding capability, and polarizability of the solvent all contribute to its effect on the reaction. For this compound, reactions involving the amino group would likely be sensitive to the hydrogen-bonding properties of the solvent, which can solvate the amine and influence its nucleophilicity.

Isokinetic Relationships and Activation Parameters

The isokinetic relationship is a linear correlation between the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) for a series of related reactions. The existence of such a relationship suggests that a common mechanism is operative throughout the series. The isokinetic temperature (β) is the temperature at which all reactions in the series are predicted to have the same rate constant.

For the reaction of substituted anilines with 2-chloro-5-nitropyridine in both DMSO and DMF, good linear relationships were observed in the plots of ΔH‡ versus ΔS‡, with isokinetic temperatures of 128 °C and 105 °C, respectively. researchgate.net This indicates that a consistent reaction mechanism is likely at play for the different substituted anilines in each solvent.

The activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide valuable insights into the transition state of a reaction. A study on the hydrolysis of a Schiff base derived from a substituted aniline reported negative activation entropy values, suggesting a more ordered transition state compared to the reactants. sciensage.info While specific activation parameters for reactions of this compound have not been reported, it is expected that they would be influenced by the electronic and steric effects of its substituents.

Advanced Spectroscopic Characterization for Structural Elucidation of 5 Chloro 2 2 Chloro 5 Methylphenoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 5-Chloro-2-(2-chloro-5-methylphenoxy)aniline is anticipated to display a series of distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the aniline (B41778) ring are expected to appear in the range of δ 6.5-7.5 ppm. The presence of the electron-donating amino group (-NH₂) and the ether linkage (-O-) would shield these protons, while the electron-withdrawing chlorine atom would deshield them.

The protons on the phenoxy ring are also expected within the aromatic region, with their exact shifts determined by the relative positions of the chlorine atom and the methyl group. The methyl group protons (-CH₃) would likely appear as a singlet at approximately δ 2.3 ppm. The amino group protons (-NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H (Aniline Ring) | 6.7 - 7.4 | Multiplet | 7.0 - 9.0 |

| Aromatic H (Phenoxy Ring) | 6.8 - 7.3 | Multiplet | 7.0 - 9.0 |

| -NH₂ | 3.5 - 5.0 | Broad Singlet | N/A |

| -CH₃ | ~2.3 | Singlet | N/A |

Note: The predicted values are based on the analysis of structurally similar compounds and established NMR principles.

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The aromatic carbons typically resonate in the δ 110-160 ppm region. The carbon atoms bonded to the electronegative oxygen, nitrogen, and chlorine atoms will experience significant deshielding, shifting their signals downfield.

The carbon of the methyl group is expected to appear upfield, around δ 20 ppm. The specific chemical shifts of the aromatic carbons can be predicted by considering the additive effects of the various substituents on the benzene (B151609) rings.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (Aniline Ring) | 115 - 150 |

| Aromatic C (Phenoxy Ring) | 118 - 158 |

| C-Cl (Aniline Ring) | 125 - 135 |

| C-Cl (Phenoxy Ring) | 128 - 138 |

| C-O (Aniline Ring) | 140 - 150 |

| C-O (Phenoxy Ring) | 150 - 160 |

| C-N | 140 - 150 |

| -CH₃ | ~20 |

Note: The predicted values are based on the analysis of structurally similar compounds and established NMR principles.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, advanced 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this molecule, COSY would help in assigning the adjacent protons on both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for linking the two aromatic rings through the ether oxygen by observing correlations between the protons on one ring and the carbons on the other.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretching: The amino group is expected to show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The methyl C-H stretching will be observed in the 2850-3000 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ range.

C-O-C Stretching: The characteristic asymmetric and symmetric stretching of the diaryl ether linkage is expected to produce strong bands around 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹, respectively.

C-N Stretching: The C-N stretching vibration of the aromatic amine is typically found in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibrations will give rise to strong absorptions in the fingerprint region, generally between 600 and 800 cm⁻¹.

Interactive Data Table: Predicted FT-IR Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong |

| C-O-C Symmetric Stretch | 1000 - 1050 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Note: The predicted values are based on the analysis of structurally similar compounds and established spectroscopic correlations.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups often give strong signals in IR, non-polar and symmetric vibrations tend to be more intense in Raman spectra.

Aromatic Ring Vibrations: The symmetric "breathing" modes of the aromatic rings are typically strong and sharp in the Raman spectrum, appearing in the 990-1010 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibrations are also expected to be Raman active.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be visible.

The combination of FT-IR and FT-Raman data allows for a more complete picture of the vibrational modes of this compound, aiding in its definitive structural confirmation.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool in chemical analysis, providing precise information about the molecular weight and structure of a compound. For this compound, with a molecular formula of C13H10Cl2N2O, mass spectrometry would be crucial for confirming its elemental composition and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, HRMS would be expected to provide a highly accurate mass measurement of the molecular ion, which would corroborate the theoretical exact mass calculated from its molecular formula. The presence of two chlorine atoms would also generate a characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum, with relative intensities dictated by the natural abundance of the 35Cl and 37Cl isotopes.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| C13H10Cl2N2O | [M]+ (35Cl, 35Cl) | 280.0170 | 100.0 |

| [M+2]+ (35Cl, 37Cl) | 282.0141 | 65.3 | |

| [M+4]+ (37Cl, 37Cl) | 284.0111 | 10.6 |

Note: This table represents theoretical data. Specific experimental values for this compound are not available in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation provides valuable information about the connectivity of atoms within the molecule.

In an MS/MS experiment for this compound, the molecular ion (or a protonated/adducted version) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be expected to show characteristic losses corresponding to the different functional groups and structural motifs within the molecule. For instance, cleavage of the ether bond is a likely fragmentation pathway. google.com The loss of a halogen atom is also a common fragmentation pattern for chloro- and bromo-compounds. google.com

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 281 [M+H]+ | Cleavage of the ether bond | C6H4ClN |

| 281 [M+H]+ | Loss of a chlorine atom | Cl |

| 281 [M+H]+ | Loss of the methylphenoxy group | C7H7O |

Note: This table is based on general fragmentation principles of similar compounds. Specific experimental MS/MS data for this compound is not available.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the chromophores present in the molecule. For this compound, the aromatic rings and the aniline moiety constitute the primary chromophores. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions of the aromatic systems. The position and intensity of these bands would be influenced by the substitution pattern on the aromatic rings.

While specific UV-Vis spectra for this compound are not available, it is anticipated that the compound would exhibit absorption maxima in the UV region, typical for substituted anilines and diphenyl ethers.

X-ray Diffraction Analysis for Solid-State Structural Determination

A search of crystallographic databases did not yield any published crystal structures for this compound. If such a study were to be conducted, it would provide unambiguous confirmation of the molecular structure and reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.

Chromatographic Coupling with Spectroscopic Detectors for Mixture Analysis and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. When coupled with spectroscopic detectors, these methods provide both separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net In GC-MS, the components of a sample are separated in the gas phase based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and detected.

For this compound, GC-MS would be a suitable method for purity assessment. chemicalbook.com The gas chromatogram would show a peak corresponding to the compound, and the retention time would be characteristic of the compound under the specific chromatographic conditions. The mass spectrum of the peak would provide confirmation of the compound's identity. Impurities would appear as separate peaks with their own characteristic retention times and mass spectra. While GC-MS is a standard technique for the analysis of aniline derivatives, specific GC-MS data for this compound is not available in the searched literature. figshare.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 35Cl |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This combination allows for the effective separation of the target compound from impurities and byproducts, followed by its unambiguous identification based on its mass-to-charge ratio (m/z). orientjchem.org

In the analysis of this compound, a reverse-phase HPLC method would typically be employed. sielc.com The separation would be achieved on a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with a modifier like formic acid to improve ionization for MS detection. sielc.com

Following chromatographic separation, the analyte enters the mass spectrometer. Soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for pharmaceutical and organic molecule analysis as they typically produce the molecular ion peak with minimal fragmentation, which is crucial for determining the molecular weight.

Detailed Research Findings:

The expected molecular weight of this compound (C₁₃H₁₁Cl₂NO) is approximately 283.02 g/mol . In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 284.03. A key characteristic to observe would be the isotopic pattern resulting from the two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes in a molecule containing two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. This isotopic signature provides strong evidence for the presence of two chlorine atoms in the molecule.

The data generated from an LC-MS analysis would be crucial for establishing the identity and purity of this compound.

Interactive Data Table: Expected LC-MS Data for this compound

| Parameter | Expected Value/Observation | Ionization Mode |

| Retention Time (t_R) | Dependent on specific HPLC conditions | N/A |

| Molecular Formula | C₁₃H₁₁Cl₂NO | N/A |

| Exact Mass | 283.0218 | N/A |

| [M+H]⁺ (m/z) | ~284.0291 | ESI Positive |

| [M+Na]⁺ (m/z) | ~306.0110 | ESI Positive |

| Isotopic Pattern | Characteristic M, M+2, M+4 peaks | ESI Positive |

Hyphenated Techniques (e.g., HPLC-SPE-NMR-TOF-MS)

For an in-depth structural elucidation, particularly of unknown impurities or isomers, more advanced hyphenated techniques are employed. nih.gov A powerful combination is High-Performance Liquid Chromatography coupled with Solid-Phase Extraction, Nuclear Magnetic Resonance spectroscopy, and Time-of-Flight Mass Spectrometry (HPLC-SPE-NMR-TOF-MS). sielc.com This setup allows for the separation of components by HPLC, automated trapping of the individual components on an SPE cartridge, followed by elution into an NMR spectrometer for structural analysis and a TOF-MS for accurate mass determination.

This technique is especially valuable in pharmaceutical development for the identification and characterization of impurities and degradation products, even at very low concentrations. jk-sci.com The online coupling of HPLC with NMR provides direct structural information of the separated compounds without the need for laborious manual isolation.

Detailed Research Findings:

Specific experimental data from HPLC-SPE-NMR-TOF-MS analysis of this compound is not available in the public domain. However, the application of this technique would provide an unparalleled level of structural detail.

After separation by HPLC, the peak corresponding to this compound would be trapped and analyzed by ¹H NMR and ¹³C NMR. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and coupling patterns providing information about their relative positions. The methyl group would appear as a singlet, and the amine protons would also be observable.

Simultaneously, the high-resolution TOF-MS would provide a highly accurate mass measurement of the molecular ion, further confirming the elemental composition. This combination of unambiguous structural information from NMR and precise mass data from MS for a chromatographically pure peak provides the highest level of confidence in the structural assignment.

Interactive Data Table: Expected NMR and High-Resolution MS Data from Hyphenated Techniques

| Technique | Parameter | Expected Observation for this compound |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (~6.5-7.5 ppm), Amine protons (~4.0-5.0 ppm, broad), Methyl protons (~2.2-2.4 ppm) |

| Coupling Constants (J) | Ortho, meta, and para couplings for aromatic protons | |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (~110-150 ppm), Methyl carbon (~15-20 ppm) |

| TOF-MS | High-Resolution m/z | [M+H]⁺ ≈ 284.0291 (confirming C₁₃H₁₂Cl₂NO⁺) |

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 2 Chloro 5 Methylphenoxy Aniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which numerous properties can be derived. DFT calculations for 5-Chloro-2-(2-chloro-5-methylphenoxy)aniline would involve foundational analyses to describe its geometry and electronic distribution.

Optimization of Molecular Conformations and Energetics

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For a flexible molecule like this compound, which has several rotatable bonds, multiple potential energy minima (conformers) may exist.

Illustrative Data: Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 120° | 0.00 |

| 2 | -120° | 0.15 |

| 3 | 0° | 3.50 |

| 4 | 180° | 2.80 |

Note: This data is for illustrative purposes only and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity (tendency to donate electrons). The energy of the LUMO is related to the electron affinity and its electrophilicity (tendency to accept electrons). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive.

For this compound, FMO analysis would reveal the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed across the aromatic systems, particularly the chloro-substituted rings, which are more electron-withdrawing.

Illustrative Data: Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Note: This data is for illustrative purposes only and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged species.

The color-coding convention typically uses red for regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue represents regions of most positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow indicate areas of neutral or intermediate potential.

In an MEP map of this compound, the most negative regions (red) would be expected around the electronegative oxygen and nitrogen atoms, as well as the π-systems of the aromatic rings. The most positive regions (blue) would likely be located around the hydrogen atoms of the amine group, which are potential hydrogen bond donors. This analysis helps identify the sites most likely to be involved in intermolecular interactions and chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical representation of localized bonds, lone pairs, and anti-bonding orbitals.

A key feature of NBO analysis is the examination of "delocalization" or charge transfer interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Higher E(2) values signify a stronger interaction, indicating significant intramolecular charge transfer and electronic conjugation.

For this compound, NBO analysis could reveal hyperconjugative interactions, such as those between the nitrogen lone pair (donor) and the anti-bonding π* orbitals of the adjacent aromatic ring (acceptor). It would also quantify the charge distribution on each atom, providing a more detailed view than MEP analysis alone.

Illustrative Data: Key NBO Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C-C)ring1 | 45.2 |

| LP (2) O | σ* (C-C)ring1 | 5.8 |

| π (C-C)ring1 | π* (C-C)ring2 | 15.1 |

Note: LP denotes a lone pair. This data is for illustrative purposes only and does not represent actual calculated values for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Spectroscopic Predictions

While standard DFT is used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict electronic spectra, such as UV-Visible absorption spectra. TD-DFT calculates the energies required to promote an electron from an occupied orbital to a virtual (unoccupied) orbital.

These calculated excitation energies correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The theory also provides the oscillator strength for each transition, which relates to the intensity of the spectral band. By analyzing the specific orbitals involved in the most significant transitions (e.g., HOMO to LUMO), one can characterize them, for instance, as π→π* or n→π* transitions. This information is crucial for understanding the molecule's photophysical properties and color. For this compound, TD-DFT would predict the wavelengths of light it absorbs and provide insight into its electronic transition behavior.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's chemical structure with its biological activity or a physical property. These models use calculated molecular descriptors—numerical values that encode structural, electronic, or physicochemical features—to predict the activity of new or untested compounds.

For a molecule like this compound, a QSAR study would begin by calculating a wide range of descriptors derived from its DFT-optimized structure. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).

Using a dataset of structurally similar molecules with known activities (e.g., herbicidal, fungicidal, or pharmaceutical activity), statistical methods are applied to develop a regression equation. This equation links a selection of the most relevant descriptors to the observed activity. Such a model could then be used to predict the potential activity of this compound, guiding further experimental investigation. Cheminformatics tools are essential throughout this process for data management, descriptor calculation, and model building.

Chemical Derivatization Strategies for Targeted Research Applications of 5 Chloro 2 2 Chloro 5 Methylphenoxy Aniline

Derivatization of the Primary Amine Functionality

The nucleophilic nature of the primary amine in 5-Chloro-2-(2-chloro-5-methylphenoxy)aniline makes it susceptible to reaction with a wide range of electrophiles. This reactivity is the foundation for numerous derivatization strategies aimed at functionalizing the molecule.

Formation of Amides and Sulfonamides

One of the most common and robust methods for derivatizing primary amines is through acylation to form amides or sulfonylation to form sulfonamides. These reactions typically involve the nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center of an acyl halide or sulfonyl halide, respectively.

The synthesis of amides from this compound can be readily achieved by reacting it with acyl chlorides or anhydrides, often in the presence of a base to neutralize the hydrogen halide byproduct. This reaction transforms the basic amine into a neutral amide, significantly altering the electronic and steric properties of the parent molecule.

Similarly, sulfonamides are synthesized by reacting the primary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. ijarsct.co.in The resulting sulfonamide linkage is a key structural motif in many biologically active compounds and serves as a bioisostere for the amide bond, offering improved hydrolytic stability. nih.gov The reaction between amines and sulfonyl chlorides is generally rapid and robust. nih.gov

Table 1: Reagents for Amide and Sulfonamide Synthesis

| Derivative Type | Reagent Class | Specific Example | Resulting Functional Group |

|---|---|---|---|

| Amide | Acyl Halide | Acetyl chloride | -NH-CO-CH₃ |

| Amide | Acid Anhydride | Acetic anhydride | -NH-CO-CH₃ |

| Sulfonamide | Sulfonyl Halide | p-Toluenesulfonyl chloride | -NH-SO₂-C₆H₄-CH₃ |

Synthesis of Schiff Bases and Related Imine Derivatives

The reaction of the primary amine of this compound with carbonyl compounds, such as aldehydes and ketones, leads to the formation of imines, commonly known as Schiff bases. anveshanaindia.com This condensation reaction is typically reversible and acid-catalyzed, involving the formation of an unstable carbinolamine intermediate that subsequently dehydrates to yield the stable imine C=N double bond. anveshanaindia.comresearchgate.net

The synthesis is often carried out by refluxing the aniline (B41778) derivative with the chosen aldehyde or ketone in a suitable solvent like ethanol (B145695) or toluene (B28343). anveshanaindia.comresearchgate.net Schiff bases are versatile ligands in coordination chemistry and are valuable intermediates in organic synthesis. researchgate.netnanobioletters.com The formation of an imine introduces a new point of structural diversity, which can be further modified, for example, by reduction to a secondary amine. Aromatic aldehydes with effective conjugation tend to form more stable Schiff bases. anveshanaindia.com

Table 2: Carbonyl Compounds for Schiff Base Synthesis

| Carbonyl Compound Class | Specific Example | Reaction Condition |

|---|---|---|

| Aromatic Aldehyde | Benzaldehyde | Acid catalyst, reflux in ethanol |

| Aromatic Aldehyde | Salicylaldehyde | Acid catalyst, reflux in ethanol researchgate.net |

| Aliphatic Aldehyde | Acetaldehyde | Acid catalyst, controlled temperature |

| Ketone | Acetone | Acid catalyst, reflux |

Electrophilic Derivatization for Functionalization

Beyond acylation and imine formation, the primary amine can undergo other electrophilic substitution reactions for further functionalization. These reactions can include N-alkylation and N-arylation to produce secondary or tertiary amines, although direct alkylation of anilines can sometimes be challenging due to potential over-alkylation.

More controlled methods, such as reductive amination, can be employed. This involves the initial formation of a Schiff base with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. This two-step, one-pot procedure is a highly effective method for N-alkylation.

N-arylation can be achieved through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful reaction allows for the formation of a C-N bond between the aniline derivative and an aryl halide or triflate, providing access to a wide range of diarylamine structures.

Derivatization for Enhanced Analytical Detectability and Separation

Chemical derivatization is a crucial strategy in analytical chemistry to improve the detection and separation of target analytes that may otherwise exhibit poor analytical performance. For this compound, derivatizing the primary amine can overcome challenges related to volatility, thermal stability, and ionization efficiency in various analytical techniques.

Chromatographic Derivatization Agents for GC and LC

For Gas Chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar compounds like primary amines. researchgate.net Silylation is a common technique where a reactive hydrogen on the amine is replaced with a trimethylsilyl (B98337) (TMS) group. This reduces the polarity and hydrogen-bonding capacity of the molecule, leading to improved peak shape and resolution. researchgate.net

For High-Performance Liquid Chromatography (HPLC), derivatization is employed to enhance the detectability of the analyte, especially for UV or fluorescence detection. nih.gov Reagents that introduce a chromophore or fluorophore into the molecule can significantly lower the limits of detection.

Table 3: Common Derivatization Agents for Chromatography

| Technique | Reagent | Abbreviation | Purpose |

|---|---|---|---|

| GC | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Increases volatility and thermal stability chromatographyonline.com |

| LC/UV | 4-Dimethylaminoazobenzene-4'-sulfonyl chloride | Dabsyl-Cl | Adds a strong chromophore for visible detection nih.gov |

| LC/Fluorescence | Dansyl chloride | Dns-Cl | Adds a highly fluorescent group nih.gov |

| LC/Fluorescence | 9-Fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Adds a fluorescent group nih.gov |

Derivatization for Mass Spectrometric Ionization Enhancement

In Liquid Chromatography-Mass Spectrometry (LC-MS), especially with electrospray ionization (ESI), the ionization efficiency of an analyte is a critical factor for achieving high sensitivity. nih.gov While the primary amine on this compound can be protonated for positive-ion ESI, its ionization efficiency may be suboptimal or subject to matrix effects. nih.gov

Chemical derivatization can be used to introduce a permanently charged group or a moiety that is more easily ionized, thereby enhancing the MS signal. ddtjournal.comlookchem.com This strategy involves tagging the analyte with a reagent that has a high proton affinity or a pre-charged center. For example, reagents containing a tertiary amino group, like dansyl chloride, can be readily protonated, leading to a significant enhancement in the ESI-MS response. ddtjournal.com This approach not only increases sensitivity but can also improve the specificity of detection when using tandem mass spectrometry (MS/MS) techniques, as the derivatives often produce characteristic fragment ions. ddtjournal.com

Table 4: Derivatization Agents for Enhanced MS Ionization

| Reagent | Target Functionality | Ionization Mode | Enhancement Principle |

|---|---|---|---|

| Dansyl chloride | Primary/Secondary Amines | ESI (+) | Introduces a readily protonated dimethylamino group ddtjournal.com |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes/Ketones | ESI (-) | Forms hydrazones detectable in negative mode chromatographyonline.com |

Synthesis of Probes and Conjugates for Advanced Chemical Biology Research

The functionalization of bioactive molecules to generate chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. iris-biotech.de this compound serves as a versatile scaffold for such derivatization, primarily through chemical modification of its nucleophilic aniline moiety. The primary amine group (-NH₂) is a reactive handle that can be readily modified through reactions like acylation, sulfonylation, and diazotization to attach various functional units. researchgate.net These modifications allow for the conversion of the parent compound into sophisticated probes, including fluorescent conjugates for cellular imaging, affinity probes for target identification, and photoaffinity probes for covalently mapping molecular interactions. nih.gov

The general strategy involves coupling the aniline core to a linker, which in turn is attached to a reporter or reactive group. This modular design allows for the systematic development of probes tailored for specific research applications.

Fluorescent probes are indispensable tools for visualizing the localization and dynamics of molecules within living systems. The aniline group of this compound can be conjugated to a fluorophore to generate such probes. A common method is the formation of a stable sulfonamide or amide bond. For instance, reaction with dansyl chloride or a nitrobenzofurazan (NBD) derivative in the presence of a base yields highly fluorescent sulfonamide or amine conjugates, respectively. acs.org Alternatively, coupling with a carboxylic acid-functionalized fluorophore (e.g., fluorescein (B123965) isothiocyanate or a carboxy-rhodamine derivative) using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can form a stable amide linkage.

These synthetic strategies produce probes where the inherent properties of the core molecule can be leveraged to direct the fluorescent tag to specific cellular compartments or binding sites, enabling high-resolution imaging studies.

Table 1: Examples of Potential Fluorescent Probes Derived from this compound This table is illustrative and shows potential synthetic strategies.

| Probe Type | Labeling Reagent Example | Linkage Type | Potential Application |

| Dansyl Conjugate | Dansyl Chloride | Sulfonamide | Cellular Imaging, Polarity Sensing |

| NBD Conjugate | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Amine | Fluorescence Microscopy |

| Rhodamine Conjugate | Carboxytetramethylrhodamine | Amide | Live-cell Imaging, Flow Cytometry |

Affinity probes are crucial for "pull-down" experiments aimed at identifying and isolating binding partners of a molecule from complex biological lysates. Biotin (B1667282) is the most widely used affinity tag due to its extraordinarily high affinity for streptavidin and avidin (B1170675) proteins. The synthesis of a biotinylated probe from this compound typically involves the introduction of a linker arm to minimize steric hindrance between the core molecule and the bulky streptavidin protein.

A common synthetic route involves first acylating the aniline with a bifunctional linker, such as an ω-amino carboxylic acid (e.g., 6-aminohexanoic acid). The terminal carboxylic acid of the newly attached linker is then activated and coupled to the amine group of a biotin derivative (e.g., biotin-amine) or, conversely, the aniline is acylated with a linker acid and the terminal group is then coupled to an activated biotin derivative like Biotin-NHS ester. researchgate.net These biotinylated probes can be immobilized on streptavidin-coated beads to capture interacting proteins for subsequent identification by mass spectrometry. researchgate.net The development of aniline-biotin conjugates has also been shown to be effective for proximity-dependent labeling of nucleic acids in living cells. iris-biotech.demedchemexpress.com

Table 2: Examples of Potential Affinity Probes Derived from this compound This table is illustrative and shows potential synthetic strategies.

| Probe Type | Key Reagents | Linkage Type | Research Application |

| Biotin-Amide Conjugate | Biotin-NHS ester, Linker (e.g., 6-aminohexanoic acid) | Amide | Protein Pull-down Assays, Target Identification |

| Desthiobiotin Conjugate | Desthiobiotin-NHS ester | Amide | Affinity Purification (milder elution) |

Photoaffinity labeling (PAL) is a powerful technique to covalently cross-link a molecule to its biological target upon photoactivation, providing direct evidence of interaction. enamine.net A photoaffinity probe typically contains a photoreactive group, such as an arylazide, benzophenone (B1666685), or diazirine. nih.gov These moieties are chemically inert in the dark but form highly reactive species upon UV irradiation, which then form covalent bonds with nearby amino acid residues in a binding pocket. unibe.ch

The synthesis of such probes from this compound can be achieved through several routes:

Arylazide Probes: The aniline group can be converted into an arylazide. This is typically achieved via diazotization with sodium nitrite (B80452) in acidic conditions, followed by treatment with sodium azide. This directly transforms the core molecule into a photoreactive probe. nih.gov

Benzophenone and Diazirine Probes: More commonly, a benzophenone or diazirine moiety is introduced by acylating the aniline with a corresponding carboxylic acid derivative (e.g., 4-benzoylbenzoic acid or 3-(3-methyl-3H-diazirin-3-yl)propanoic acid) using standard amide coupling conditions. nih.gov

Modern photoaffinity probes often incorporate a third functional handle, such as a terminal alkyne or azide, to enable post-labeling via bioorthogonal click chemistry. nih.gov This allows for the attachment of a reporter tag (e.g., biotin or a fluorophore) after the covalent cross-linking event, reducing potential steric interference from the tag during target binding.

Table 3: Examples of Potential Photoaffinity Probes Derived from this compound This table is illustrative and shows potential synthetic strategies.

| Photoreactive Group | Synthesis Strategy | Handle for Click Chemistry | Application |

| Arylazide | Diazotization of aniline, followed by reaction with NaN₃ | None (direct probe) | Covalent Target Mapping |

| Benzophenone | Amide coupling with 4-benzoylbenzoic acid | Yes (e.g., via alkyne-functionalized linker) | Target Identification and Validation |

| Diazirine | Amide coupling with a diazirine-containing carboxylic acid | Yes (e.g., via alkyne-functionalized linker) | Covalent Ligand-Receptor Capture |

Advanced Research Applications and Future Perspectives for 5 Chloro 2 2 Chloro 5 Methylphenoxy Aniline

Utilization as a Synthetic Intermediate in Complex Molecule Synthesis (e.g., heterocycles, fine chemicals)